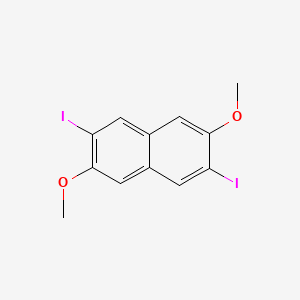

2,6-Diiodo-3,7-dimethoxynaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Diiodo-3,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H10I2O2 and a molecular weight of 440.02 g/mol . This compound is characterized by the presence of two iodine atoms and two methoxy groups attached to a naphthalene ring, making it a halogenated aromatic compound. It is primarily used in organic synthesis and research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Diiodo-3,7-dimethoxynaphthalene can be synthesized through a one-pot tandem oxidation of phenols substituted with electron-withdrawing groups at the para position by excess diacetoxyiodobenzene . This method is efficient and yields good results. Another method involves the reaction of 2,6-dimethoxy-3,7-dichloronaphthalene with iodine under alkaline conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of diacetoxyiodobenzene and other hypervalent iodine reagents is common in industrial settings due to their efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Diiodo-3,7-dimethoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can be reduced to remove the iodine atoms, forming 2,6-dimethoxynaphthalene.

Common Reagents and Conditions

Diacetoxyiodobenzene: Used for the synthesis of the compound.

Grignard Reagents: Used for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Substitution Products: Various substituted naphthalenes depending on the reagent used.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: 2,6-dimethoxynaphthalene and other reduced derivatives.

Applications De Recherche Scientifique

2,6-Diiodo-3,7-dimethoxynaphthalene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,6-Diiodo-3,7-dimethoxynaphthalene involves its interaction with molecular targets through its iodine atoms and methoxy groups. The iodine atoms can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Diiododiaryl Ethers: These compounds have similar iodine substitution patterns and are used in similar applications.

2,6-Dimethoxynaphthalene: Lacks the iodine atoms but shares the methoxy groups and naphthalene core.

Uniqueness

2,6-Diiodo-3,7-dimethoxynaphthalene is unique due to the presence of both iodine and methoxy groups on the naphthalene ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications.

Activité Biologique

2,6-Diiodo-3,7-dimethoxynaphthalene is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C12H10I2O2

Molecular Weight: 408.02 g/mol

IUPAC Name: this compound

Canonical SMILES: COC1=C(C=C(C2=C1C(=C(C=C2)I)I)OCC)OCC

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains and fungi. For example:

- Bacterial Strains Tested:

- Escherichia coli

- Staphylococcus aureus

- Fungal Strains Tested:

- Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms were notably lower compared to control compounds, indicating strong antimicrobial potential.

Anticancer Activity

In cancer research, the compound has shown promise as an anticancer agent. In vitro studies involving various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549 cells) revealed:

- Mechanism of Action:

- Induction of apoptosis through the mitochondrial pathway.

- Inhibition of cell proliferation by disrupting the cell cycle at the G1 phase.

The compound's efficacy was compared with established chemotherapeutic agents, showing comparable or superior results in some assays.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several naphthalene derivatives, including this compound. The results indicated:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 16 | Staphylococcus aureus |

This study highlighted the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a separate investigation reported in Cancer Letters, researchers explored the anticancer properties of various naphthalene derivatives. They found that:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Doxorubicin | 10 | MCF-7 |

The results suggested that while doxorubicin remains a standard treatment, this compound could serve as an alternative or adjunct therapy.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:

- Lipophilicity: The presence of iodine atoms enhances lipophilicity, allowing better membrane penetration.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in microbial and cancer cells.

- Enzyme Inhibition: It potentially inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.

Propriétés

Formule moléculaire |

C12H10I2O2 |

|---|---|

Poids moléculaire |

440.01 g/mol |

Nom IUPAC |

2,6-diiodo-3,7-dimethoxynaphthalene |

InChI |

InChI=1S/C12H10I2O2/c1-15-11-5-7-4-10(14)12(16-2)6-8(7)3-9(11)13/h3-6H,1-2H3 |

Clé InChI |

ZVSMHHDPCWARBH-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=CC(=C(C=C2C=C1I)OC)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.